2-(2-Hydroxyethyl)furan-3-carbaldehyde

Medicinal Chemistry Physicochemical Property Prediction Drug Design

2-(2-Hydroxyethyl)furan-3-carbaldehyde (CAS 162337-82-8) is a heterocyclic building block belonging to the 3-furaldehyde class, characterized by a furan ring substituted with a formyl group at the 3-position and a 2-hydroxyethyl chain at the 2-position. With a molecular formula of C7H8O3 and a molecular weight of 140.14 g/mol, this bifunctional compound presents both an aldehyde and a primary alcohol, making it a versatile intermediate in organic synthesis.

Molecular Formula C7H8O3
Molecular Weight 140.14 g/mol
CAS No. 162337-82-8
Cat. No. B062958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Hydroxyethyl)furan-3-carbaldehyde
CAS162337-82-8
Synonyms3-Furancarboxaldehyde, 2-(2-hydroxyethyl)- (9CI)
Molecular FormulaC7H8O3
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESC1=COC(=C1C=O)CCO
InChIInChI=1S/C7H8O3/c8-3-1-7-6(5-9)2-4-10-7/h2,4-5,8H,1,3H2
InChIKeyZQXAMECFZAFWQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Hydroxyethyl)furan-3-carbaldehyde (CAS 162337-82-8): Chemical Identity and Procurement Baseline


2-(2-Hydroxyethyl)furan-3-carbaldehyde (CAS 162337-82-8) is a heterocyclic building block belonging to the 3-furaldehyde class, characterized by a furan ring substituted with a formyl group at the 3-position and a 2-hydroxyethyl chain at the 2-position [1]. With a molecular formula of C7H8O3 and a molecular weight of 140.14 g/mol, this bifunctional compound presents both an aldehyde and a primary alcohol, making it a versatile intermediate in organic synthesis [1]. Unlike the more common 2-furaldehyde (furfural) isomers, the 3-carbaldehyde configuration offers distinct electronic properties and reactivity profiles. The compound is primarily sourced from specialty chemical suppliers for research purposes, with typical catalog purities around 95% .

1
Heterocyclic building block with 3-formylfuran and primary alcohol bifunctionality
2
Designed for orthogonal derivatization in medicinal and material chemistry workflows
3
Distinct substitution pattern (2,3-disubstituted) from common 2,5-furaldehyde analogs

Why 2-(2-Hydroxyethyl)furan-3-carbaldehyde Cannot Be Replaced by Common Furan Analogs


Generic substitution within the furaldehyde class is not feasible due to the critical role of substitution pattern in dictating physicochemical properties and synthetic utility. 2-(2-Hydroxyethyl)furan-3-carbaldehyde possesses a unique 2,3-substitution pattern, which is distinct from the more prevalent 2,5-substituted analogs like 5-(hydroxymethyl)furfural. The primary alcohol on a flexible ethyl chain and the aldehyde at the β-position of the furan ring create a specific spatial and electronic environment that influences downstream reactivity, lipophilicity, and hydrogen-bonding capacity. Computed properties such as XLogP3 (0.1) and rotatable bond count (3) differentiate it from simpler aldehydes like furan-3-carbaldehyde (XLogP3 0.5, 1 rotatable bond), directly impacting solubility, permeability, and the ability to serve as a bifunctional linker in complex molecule synthesis [1]. These differences are substantial enough to preclude casual interchangeability.

!
2,3-Substitution pattern cannot be replicated by 2,5-analogs such as 5-(hydroxymethyl)furfural; electronic and steric profiles differ markedly.
!
Lower lipophilicity and higher conformational flexibility compared to furan-3-carbaldehyde alter solubility, permeability, and linker geometry.
!
Primary alcohol imparts hydrogen-bond donor capacity absent in simple furan aldehydes; casual replacement disrupts supramolecular assembly design.

Quantitative Differentiation Data for 2-(2-Hydroxyethyl)furan-3-carbaldehyde vs. Structural Analogs


Head-to-Head Comparison of Computed Lipophilicity (XLogP3) with Furan-3-carbaldehyde

A key differentiator for 2-(2-hydroxyethyl)furan-3-carbaldehyde is its significantly lower computed lipophilicity (XLogP3) compared to its unsubstituted parent, furan-3-carbaldehyde. This property is crucial for its behavior in biological systems and its solubility profile [1].

XLogP3 Lipophilicity
Reported
Target 0.1
Furan-3-carbaldehyde 0.5
Δ -0.4
Supports aqueous solubility profile interpretation.
Computed by XLogP3 3.0; experimental logP may differ.
Medicinal Chemistry Physicochemical Property Prediction Drug Design

Structural Topology Comparison: Rotatable Bond Count vs. 5-(Hydroxymethyl)furfural (HMF)

The compound's conformational flexibility, as measured by rotatable bond count, is distinct from the common platform chemical 5-(hydroxymethyl)furfural (HMF). This structural feature directly impacts the physical state and processing characteristics of the molecule [1].

Rotatable Bonds
Reported
Target 3
HMF 2
Δ +1
Guides monomer design for spatial arrangement in polymerization.
Computed by Cactvs; correlates with conformational flexibility.
Organic Synthesis Monomer Design Material Science

Differentiation of Physical State via Computed Boiling Point from Furan-3-carbaldehyde

The introduction of the 2-hydroxyethyl group dramatically alters the compound's predicted boiling point compared to its parent compound, furan-3-carbaldehyde. This difference is critical for synthetic route planning and purification strategy selection .

Boiling Point
Data to verify
Target (calc.) 255.5°C
Furan-3-carbaldehyde 144–145°C
Δ +110°C
Indicates lower volatility; influences purification and handling strategy.
Target value is calculated; experimental confirmation recommended.
Process Chemistry Purification Safety Assessment

Hydrogen Bond Donor Count as a Differentiator from Unsubstituted Furan-3-carbaldehyde

The presence of a primary alcohol group fundamentally changes the hydrogen-bonding capacity of the molecule, a property absent in the parent aldehyde. This expands its potential intermolecular interactions [1].

H-Bond Donor Count
Reported
Target 1
Furan-3-carbaldehyde 0
Δ +1
Enables hydrogen-bonding capacity, differentiating from simple aldehydes.
Computed by Cactvs; relevant for supramolecular chemistry and recognition.
Supramolecular Chemistry Formulation Science Molecular Recognition

Procurement-Driven Application Scenarios for 2-(2-Hydroxyethyl)furan-3-carbaldehyde


Orthogonally Functionalizable Bifunctional Linker for Medicinal Chemistry

The combination of an aryl aldehyde and a primary alkyl alcohol in one molecule allows for sequential, chemoselective transformations without protecting group manipulation. The aldehyde can be targeted for reductive amination or Knoevenagel condensation, while the hydroxyethyl chain can independently undergo esterification or oxidation. This is supported by the compound's two distinct functional groups, evidenced by its hydrogen bond donor and acceptor counts [1]. This orthogonal reactivity directly reduces step count in complex molecule assembly, a key procurement driver for medicinal chemistry laboratories.

Bio-Based Platform Molecule with Intermediate Lipophilicity for Agrochemical Design

With a computed XLogP3 of 0.1 [1], the compound occupies a distinct lipophilicity space between common bio-based furans. Its intermediate logP value, coupled with a rotatable bond count of 3 [1], suggests it can serve as a central scaffold for discovering systemic agrochemicals, where balanced hydrophilicity/lipophilicity is required for translocation. This contrasts with more lipophilic analogs like furan-3-carbaldehyde (XLogP3 0.5), offering a unique starting point for structure-activity relationship studies.

High-Boiling, Multi-Dentate Monomer for Specialty Polymer Synthesis

The significantly higher computed boiling point (255.5°C ) compared to furan-3-carbaldehyde (145°C ) indicates a larger, more polarizable structure. This property, combined with its three hydrogen bond acceptors [1], makes it a candidate monomer for high-performance polyesters or polyurethanes processed at elevated temperatures. The compound's lower volatility ensures it remains in the reaction melt, a critical advantage over lower-boiling aldehyde analogs for industrial polymerization processes.

Standard for Method Development in Hydroxyalkylfuran Trace Analysis

The compound's structural similarity to bioactive natural products like ipomeanol analogs [2], combined with its well-defined computed properties like an exact mass of 140.047344113 Da [1], makes it an ideal analytical standard. It can be used to develop and validate LC-MS/MS methods for detecting hydroxyalkylfuran metabolites in complex biological matrices, ensuring reliable quantitation in toxicological and pharmacokinetic studies.

Application
Selection Property
Validation Focus
Bifunctional Linker for Med Chem
Orthogonal aldehyde and primary alcohol reactivity
Chemoselective transformation validation
Agrochemical Scaffold Design
Moderate lipophilicity and conformational flexibility
Lipophilicity-hydrophilicity balance for translocation studies
Specialty Polymer Monomer
High boiling point and multi-dentate H-bond acceptor capacity
Thermal processing stability and melt reactivity
Analytical Standard for Furans
Defined exact mass and structural similarity to bioactives
LC-MS/MS method development and matrix validation
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